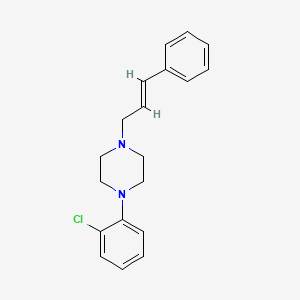

![molecular formula C13H12N2 B5631119 1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪 CAS No. 111609-55-3](/img/structure/B5631119.png)

1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪

描述

Synthesis Analysis

The synthesis of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives has been achieved through various synthetic routes. One method involves the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, producing high yields and high enantioselectivities (He et al., 2011). Another approach is a tandem [4+1+1] annulation method for diastereoselective construction of dihydropyrazine units from pyrroles (Dagar et al., 2019).

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazine has been explored using ab initio calculations, revealing insights into its conformation and reactivity (Mínguez et al., 1997). These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including inter- and intramolecular 1,3-dipolar cycloadditions. These reactions are facilitated by the presence of azomethine ylides, demonstrating the compound's reactivity towards suitable dipolarophiles (Mínguez et al., 1997).

Physical Properties Analysis

The physical properties of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives can be influenced by their structural features. While specific studies on the physical properties of these compounds were not identified in the literature search, general principles of heterocyclic chemistry suggest that factors such as molecular weight, polarity, and substituent effects play significant roles in determining properties like solubility, melting point, and crystallinity.

Chemical Properties Analysis

The chemical properties of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives are characterized by their reactivity in various synthetic transformations. For example, the palladium-catalyzed Suzuki cross-coupling and amination reactions of these compounds enable the introduction of diverse functional groups, highlighting their utility in complex molecule synthesis (Castellote et al., 2004).

科学研究应用

抗肿瘤活性

1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪衍生物已显示出对小鼠实验性肿瘤具有显着的活性。研究表明,这些衍生物通过在有丝分裂时积累细胞而起作用,这对于它们的抗肿瘤特性至关重要。特定的结构特征,如含有芳基团的6-取代基的存在,对于这种活性是必需的,对该结构的任何改动都会降低或破坏其抗肿瘤潜力 (Temple 等,1983)。

合成与化学空间探索

先进的合成技术使使用 1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪高效构建新的化学空间成为可能。一种值得注意的方法是原子经济的 [4+1+1] 环化方法,该方法在温和条件下产生多功能化衍生物。这个模块化过程有助于探索与该支架相关的生物活性,可能导致新的治疗应用 (Dagar 等,2019)。

在抗癌治疗中的潜力

一项研究表明,特定的 3,4-二氢吡咯并[1,2-a]吡嗪衍生物在前列腺癌和乳腺癌细胞中表现出有效的抗癌活性。特别是一种衍生物对细胞活力和迁移显示出强烈的抑制作用,并通过 caspase-3 激活和 PARP 切割诱导细胞凋亡,突出了其作为抗癌剂的潜力 (Seo 等,2019)。

未来方向

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , there is significant potential for future research into 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine. This could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential as a therapeutic agent.

属性

IUPAC Name |

1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMWXIOHCIVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354064 | |

| Record name | ST50979349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5248814 | |

CAS RN |

111609-55-3 | |

| Record name | ST50979349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)

![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)

![2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)

![2-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631063.png)

![3-thienyl{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}acetic acid](/img/structure/B5631071.png)

![N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5631075.png)

![1-(3,4-difluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5631088.png)

![2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5631094.png)

![7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5631111.png)

![ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5631126.png)

![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)